Cas no 69736-33-0 (2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate)

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate 化学的及び物理的性質
名前と識別子
-
- 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
- 3-BENZYLOXYPHENYLGLYOXAL HYDRATE
- Ethanone,2,2-dihydroxy-1-[3-(phenylmethoxy)phenyl]-
- 2,2-Dihydroxy-1-[3-(Phenylmethoxy)Phenyl]-Ethanone
- 2-oxo-2-(3-phenylmethoxyphenyl)acetaldehyde;hydrate
- 1171740-21-8
- 65709-20-8
- FT-0742947
- J-505706
- SCHEMBL10958624
- 2-oxo-3-(phenylmethoxy)Benzeneacetaldehyde
- FT-0723793
- AKOS015995257
- 69736-33-0
- AB48683
- DB-073651
-
- インチ: InChI=1S/C15H12O3.H2O/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12;/h1-10H,11H2;1H2
- InChIKey: WNLPDSSFCPHKRZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C=O.O
計算された属性
- せいみつぶんしりょう: 258.08900
- どういたいしつりょう: 258.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 282
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.4Ų
じっけんとくせい
- PSA: 66.76000
- LogP: 1.75900
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B522205-10mg |
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate |
69736-33-0 | 10mg |
$ 50.00 | 2022-04-02 | ||
TRC | B522205-100mg |
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate |
69736-33-0 | 100mg |
$ 95.00 | 2022-04-02 | ||
Alichem | A019120841-5g |
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate |
69736-33-0 | 95% | 5g |
$935.55 | 2023-09-01 | |
TRC | B522205-50mg |
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate |
69736-33-0 | 50mg |
$ 70.00 | 2022-04-02 | ||
Crysdot LLC | CD12041813-5g |
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate |
69736-33-0 | 95+% | 5g |
$883 | 2024-07-24 |
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate 関連文献
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrateに関する追加情報
Introduction to 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate (CAS No. 69736-33-0) and Its Emerging Applications in Chemical Biology
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate, identified by the chemical identifier CAS No. 69736-33-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in the synthesis of bioactive molecules and as a key intermediate in the development of novel therapeutic agents. The presence of both benzyloxy and oxoacetaldehyde functional groups makes this compound a versatile scaffold for further chemical modifications, enabling researchers to explore diverse pharmacological pathways.
The benzyloxy moiety in 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate contributes to the compound's solubility and stability, which are critical factors in medicinal chemistry. This feature allows for easier handling and integration into complex synthetic pathways, making it a valuable building block for drug discovery programs. Furthermore, the oxoacetaldehyde group introduces reactivity that can be exploited for the formation of new chemical bonds, facilitating the creation of more intricate molecular structures.
In recent years, there has been a growing interest in exploring the pharmacological properties of molecules containing oxoacetaldehyde groups. These compounds have shown promise in various biological assays, including antimicrobial, anti-inflammatory, and anticancer studies. The structural motif of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate aligns well with these trends, as it combines the stability provided by the benzyloxy group with the reactivity of the oxoacetaldehyde moiety. This balance makes it an attractive candidate for further investigation.
One of the most compelling aspects of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate is its potential role in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways. For instance, studies have indicated that derivatives of this compound may interact with enzymes involved in metabolic disorders and cancer progression. The ability to modify the benzyloxy and oxoacetaldehyde portions allows for fine-tuning of binding affinities and selectivity, which are essential for developing effective drugs with minimal side effects.
Recent advancements in computational chemistry have further enhanced the utility of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These simulations have provided valuable insights into its binding mechanisms and have guided the design of more potent analogs. By leveraging these computational tools, researchers can accelerate the drug discovery process and identify promising candidates for experimental validation.
The synthesis of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate has also been optimized through various chemical methodologies. Modern synthetic approaches have focused on improving yield and purity while minimizing environmental impact. Catalytic processes and green chemistry principles have been integrated into these synthetic routes, ensuring that the production of this compound is both efficient and sustainable. Such advancements are crucial for meeting the increasing demand for high-quality intermediates in pharmaceutical research.
Another area where 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate has shown promise is in the development of probes for biochemical assays. Its unique structural features make it an excellent tool for studying enzyme kinetics and mechanistic pathways. By using this compound as a substrate or inhibitor, researchers can gain deeper insights into cellular processes and identify new therapeutic targets. This capability is particularly valuable in understanding complex diseases such as diabetes and neurodegenerative disorders.
The future prospects for 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate are vast, driven by ongoing research in chemical biology and medicinal chemistry. As our understanding of biological systems continues to expand, so does the potential for this compound to contribute to novel drug discoveries. Collaborative efforts between academia and industry are essential to fully realize its therapeutic potential and translate laboratory findings into clinical applications.
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